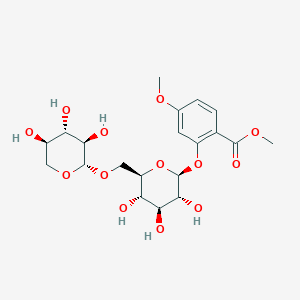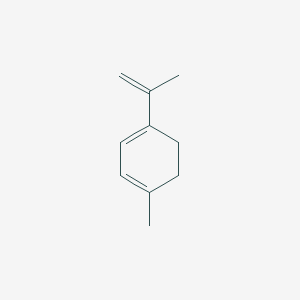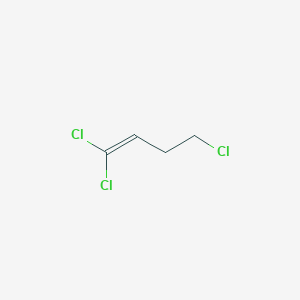
1,1,4-Trichlorobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4-Trichlorobut-1-ene is a synthetic organic compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is widely used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of 1,1,4-Trichlorobut-1-ene is not fully understood. However, studies have shown that it can interact with enzymes and proteins in the body, leading to various biochemical and physiological effects.
生化学的および生理学的効果
1,1,4-Trichlorobut-1-ene has been shown to have various biochemical and physiological effects. It can cause liver damage, kidney damage, and lung damage. It can also affect the immune system, leading to immunosuppression. Additionally, it has been shown to have carcinogenic properties.
実験室実験の利点と制限
One advantage of using 1,1,4-Trichlorobut-1-ene in lab experiments is that it is readily available and easy to synthesize. Additionally, it is a versatile compound that can be used in various types of experiments. However, one limitation is that it is a hazardous compound that requires special handling and storage procedures. It is also important to note that the use of this compound in lab experiments requires strict adherence to safety protocols.
将来の方向性
There are several future directions for research related to 1,1,4-Trichlorobut-1-ene. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for diseases related to liver, kidney, and lung damage. Finally, there is a need for further research on the carcinogenic properties of this compound and its potential impact on human health.
Conclusion
In conclusion, 1,1,4-Trichlorobut-1-ene is a versatile compound that is widely used in scientific research. It is synthesized using a simple reaction and has various applications in biochemistry, pharmacology, and toxicology. However, it is a hazardous compound that requires special handling and storage procedures. Further research is needed to fully understand its mechanism of action and potential impact on human health.
合成法
1,1,4-Trichlorobut-1-ene can be synthesized by the reaction of 1,4-butadiene with chlorine gas in the presence of a catalyst. This reaction results in the replacement of two hydrogen atoms in the butadiene molecule with chlorine atoms, forming 1,1,4-Trichlorobut-1-ene. This synthesis method is widely used in research laboratories and industrial settings.
科学的研究の応用
1,1,4-Trichlorobut-1-ene is used in scientific research for various purposes. It is used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic chemistry reactions. Additionally, it is used in studies related to the metabolism and toxicity of xenobiotics.
特性
CAS番号 |
17219-57-7 |
|---|---|
製品名 |
1,1,4-Trichlorobut-1-ene |
分子式 |
C4H5Cl3 |
分子量 |
159.44 g/mol |
IUPAC名 |
1,1,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h2H,1,3H2 |
InChIキー |
CVLVVCWCZJRIHC-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(Cl)Cl |
正規SMILES |
C(CCl)C=C(Cl)Cl |
同義語 |
1,1,4-Trichloro-1-butene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



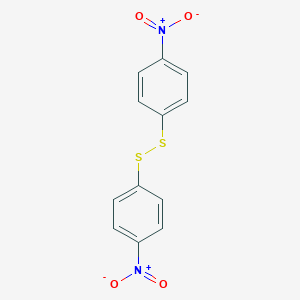
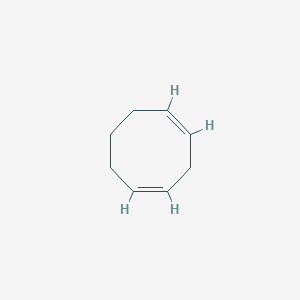
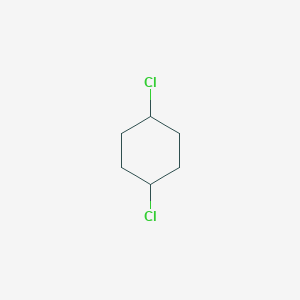
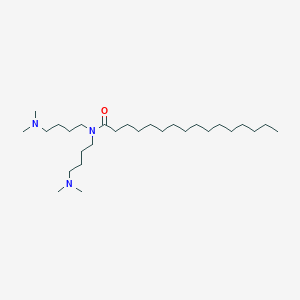
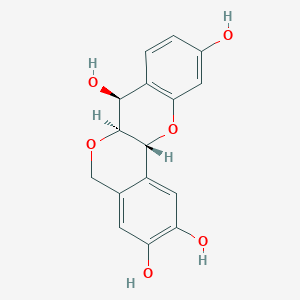

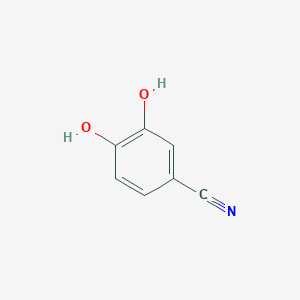
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)


